Benzene, 1-nitro-4-(tribromomethyl)-
Overview
Description
Benzene, 1-nitro-4-(tribromomethyl)- is an organic compound with the molecular formula C7H4Br3NO2 and a molecular weight of 373.82 g/mol . This compound is characterized by a benzene ring substituted with a nitro group at the first position and a tribromomethyl group at the fourth position. It is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(tribromomethyl)- typically involves the nitration of a tribromomethyl-substituted benzene derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-nitro-4-(tribromomethyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, directing incoming electrophiles to the meta position relative to itself.
Substitution: The tribromomethyl group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Reduction: 1-Amino-4-(tribromomethyl)benzene.
Substitution: Products depend on the nucleophile used, such as 1-nitro-4-(trichloromethyl)benzene when chlorine is the nucleophile.
Scientific Research Applications
Benzene, 1-nitro-4-(tribromomethyl)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: As a model compound in the development of pharmaceuticals and in the study of drug metabolism.
Industry: Used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-(tribromomethyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and DNA. The tribromomethyl group can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
- 1-Nitro-4-(bromomethyl)benzene
- 1-Nitro-4-(chloromethyl)benzene
- 1-Nitro-4-(iodomethyl)benzene
Comparison: Benzene, 1-nitro-4-(tribromomethyl)- is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity compared to other halomethyl-substituted nitrobenzenes. The tribromomethyl group is bulkier and more electron-withdrawing than the mono- or dihalomethyl groups, leading to different reactivity patterns and steric effects .
Properties
IUPAC Name |
1-nitro-4-(tribromomethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRLXWDWGAGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Br)(Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565453 | |
Record name | 1-Nitro-4-(tribromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14505-17-0 | |
Record name | 1-Nitro-4-(tribromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-α,α,α-tribromotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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